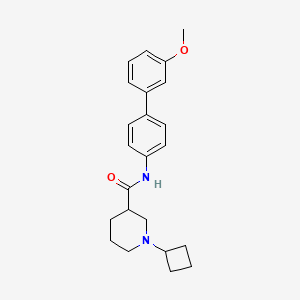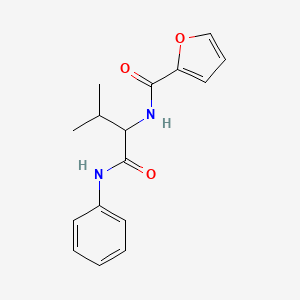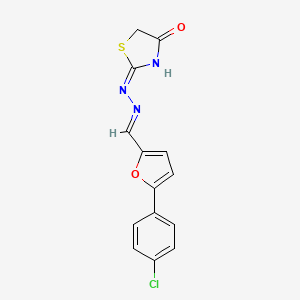
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule antagonist of the orexin-2 receptor. This compound was first synthesized by Janssen Pharmaceutica in 2010 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The orexin-2 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the orexin-2 receptor by the endogenous ligand orexin leads to increased wakefulness and arousal. 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide acts as an antagonist of the orexin-2 receptor, blocking the effects of orexin and leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to decrease wakefulness and increase sleep. 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has also been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is its high selectivity for the orexin-2 receptor. This allows for more precise manipulation of the orexin system in animal studies. One limitation of the compound is its relatively short half-life, which may limit its usefulness in some experimental paradigms.
Direcciones Futuras
Future research on 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may focus on its potential therapeutic applications. The compound has shown promise as a treatment for addiction and may also have potential as a treatment for sleep disorders. Further studies may also explore the effects of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide on other physiological systems, such as the immune system. Finally, the development of longer-acting analogs of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may increase its usefulness in both animal studies and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps. The first step is the preparation of the intermediate 4-biphenylyl-3-methoxypropionitrile, which is then reacted with cyclobutylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the piperidinecarboxamide by reaction with piperidine and 1,1'-carbonyldiimidazole.
Aplicaciones Científicas De Investigación
1-cyclobutyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent and selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness.
Propiedades
IUPAC Name |
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-9-2-5-18(15-22)17-10-12-20(13-11-17)24-23(26)19-6-4-14-25(16-19)21-7-3-8-21/h2,5,9-13,15,19,21H,3-4,6-8,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSYCJABBUENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)

![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)